Cas no 22099-62-3 (2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol)

2-{(5-Methylfuran-2-yl)methylamino}ethan-1-ol is a furan-derived amino alcohol with potential applications in pharmaceutical and chemical synthesis. Its structure combines a 5-methylfuran moiety with an ethanolamine group, offering versatility as a building block for bioactive compounds or ligands in catalysis. The presence of both nitrogen and oxygen heteroatoms enables chelation or hydrogen bonding, making it useful in coordination chemistry or as an intermediate in drug development. The methylfuran group may enhance lipophilicity, influencing solubility and bioavailability in medicinal chemistry contexts. This compound’s synthetic flexibility allows for further functionalization, supporting its utility in research and specialty chemical production. Proper handling and storage are recommended due to its reactive functional groups.
2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol structure
22099-62-3 structure
Product Name:2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol
CAS No:22099-62-3
MF:C8H13NO2
MW:155.194322347641
MDL:MFCD04035019
CID:1068388
PubChem ID:3154446
Update Time:2025-09-28

2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-[(5-Methyl-furan-2-ylmethyl)-amino]-ethanol
    • < 2-Hydroxy-ethyl> -< 5-methyl-furfuryl-(2)> -amin
    • 2-(5-Methyl-furfurylamino)-aethanol
    • 2-(5-methyl-furfurylamino)-ethanol
    • 2-{[(5-methyl-2-furyl)methyl]amino}ethan-1-ol
    • AC1MKB3Q
    • CTK6B9979
    • HMS1704G04
    • SBB010366
    • SureCN8748293
    • 2-([(5-methylfuran-2-yl)methyl]amino)ethan-1-ol
    • 2-{[(5-methylfuran-2-yl)methyl]amino}ethan-1-ol
    • DTXSID50390049
    • EN300-194566
    • AKOS000302690
    • CS-0238398
    • 2-[(5-methylfuran-2-yl)methylamino]ethanol
    • 2-{[(5-methylfuran-2-yl)methyl]amino}ethanol
    • 2-([(5-methyl-2-furyl)methyl]amino)ethanol
    • 22099-62-3
    • 2-(((5-Methylfuran-2-yl)methyl)amino)ethanol
    • G27674
    • 2-[(5-methyl-furan-2-ylmethyl)-amino]-ethanol, AldrichCPR
    • SCHEMBL8748293
    • 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol
    • MDL: MFCD04035019
    • Inchi: 1S/C8H13NO2/c1-7-2-3-8(11-7)6-9-4-5-10/h2-3,9-10H,4-6H2,1H3
    • InChI Key: HIZNEGARRMKWNB-UHFFFAOYSA-N
    • SMILES: O1C(C)=CC=C1CNCCO

Computed Properties

  • Exact Mass: 155.094628657g/mol
  • Monoisotopic Mass: 155.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 45.4Ų

2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol Security Information

  • Hazard Category Code: 22
  • Hazardous Material Identification: Xi Xn
  • HazardClass:IRRITANT

2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol Pricemore >>

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Additional information on 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol

Introduction to 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol (CAS No: 22099-62-3)

2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol, identified by its Chemical Abstracts Service (CAS) number 22099-62-3, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a unique structural framework comprising a furan ring substituted with a methyl group and an aminoethyl side chain, has garnered attention due to its potential applications in medicinal chemistry and drug development. The presence of both 5-methylfuran-2-yl and methylamino functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the design of bioactive agents targeting various therapeutic pathways.

The structural motif of 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol incorporates elements that are commonly found in biologically active compounds. The furan ring, a five-membered heterocycle with oxygen, is known for its stability and ability to engage in hydrogen bonding interactions, making it a valuable scaffold in drug design. The 5-methylfuran-2-yl substituent not only enhances the lipophilicity of the molecule but also introduces conformational flexibility, which can be exploited to optimize binding affinity to biological targets. The aminoethyl side chain, terminated by a hydroxyl group at the other end, provides opportunities for further derivatization and functionalization, enabling the creation of novel pharmacophores.

In recent years, there has been growing interest in leveraging natural product-inspired scaffolds for the discovery of new therapeutic agents. The furan core is a prominent feature in many natural products with demonstrated biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. Compounds derived from furan derivatives have shown promise in preclinical studies, highlighting their potential as lead compounds for drug development. The incorporation of an aminoethyl moiety into such scaffolds can further enhance their pharmacological properties by facilitating interactions with biological macromolecules such as proteins and enzymes.

One of the most compelling aspects of 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol is its potential as a building block for more complex molecules. The presence of both an amine and an alcohol functionality allows for diverse chemical transformations, including condensation reactions, nucleophilic substitutions, and coupling reactions with other heterocycles or aromatic systems. These transformations are crucial in medicinal chemistry for generating libraries of compounds that can be screened for biological activity. The ability to modify both the 5-methylfuran-2-yl and methylamino portions independently provides chemists with considerable flexibility in optimizing drug-like properties such as solubility, permeability, and metabolic stability.

The synthesis of 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol typically involves multi-step organic reactions that require careful selection of reagents and conditions to ensure high yield and purity. Common synthetic routes may include nucleophilic substitution reactions on halogenated furans, followed by functional group interconversions to introduce the desired amino and hydroxyl groups. Advances in catalytic methods have also enabled more efficient synthetic strategies, reducing the number of steps and minimizing waste generation. These improvements align with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

From a computational chemistry perspective, understanding the three-dimensional structure of 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol is essential for predicting its biological behavior. Molecular modeling techniques can be employed to simulate interactions between this compound and potential biological targets such as enzymes or receptors. By analyzing binding affinities and enzyme inhibition constants, researchers can gain insights into how modifications to the 5-methylfuran-2-yl or methylamino moieties might influence pharmacological activity. Such studies are critical for guiding experimental efforts toward the development of more effective therapeutic agents.

In recent research publications, derivatives of compounds similar to 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol have been investigated for their potential applications in treating neurological disorders. For instance, modifications to the furan ring have been shown to modulate neurotransmitter receptor activity, offering hope for new treatments against conditions such as Alzheimer's disease or Parkinson's disease. The methylamino group plays a key role in these interactions by serving as a hydrogen bond acceptor or participating in ionic interactions with target proteins. Continued exploration of this structural class may uncover novel mechanisms of action with therapeutic significance.

The role of computational tools in drug discovery cannot be overstated when considering compounds like 2-{(5-methylfuran-2-yl)methylamino}ethan-1-ol. High-throughput virtual screening (HTVS) allows researchers to rapidly assess large libraries of molecules for potential binding to biological targets before synthesizing them experimentally. This approach not only saves time but also reduces costs associated with traditional screening methods. Additionally, machine learning algorithms can predict properties such as solubility and metabolic stability based on molecular structure data, guiding chemists toward designing compounds that are more likely to succeed in clinical trials.

The versatility of 2-{(5-methylfuran - 2 - yl)m ethylamin o}e than - 1 - ol (CAS No: 22099 - 62 - 3) extends beyond its use as an intermediate in drug synthesis; it also finds applications in materials science and agrochemical research. For example, derivatives containing this scaffold have been explored as components in liquid crystals or organic semiconductors due to their ability to self-assemble into ordered structures. In agrochemistry, modifications to similar molecules have led to the development of novel herbicides or fungicides that offer improved efficacy over existing commercial products.

As our understanding of biological systems continues to evolve at a rapid pace so too does our ability to design molecules that interact specifically with them . The integration o f genomics , proteomics , an d bioinformatics has enabled high-resolution mapping o f disease pathways which provides critical insights into how best t o intervene therapeutically . Compounds like 2 - { ( 5 - me thy lfura n - 2 - yl ) m ethyla min e } e than - 1 - ol ( CAS No : 22099 - 62 - 3 ) represent just one example o f how structural innovation coupled w ith computational prediction can lead t o breakthroughs i n medicine .

In conclusion, 2 - { ( 5 - me thy lfura n - 2 - yl ) m ethyla min e } e than - 1 - ol ( CAS No : 22099 - 62 - 3 ) stands out as an important compound with broad applicability across multiple scientific disciplines . Its unique structural features make it a valuable tool f or synthetic chemists while its potential t o modulate biological processes offers exciting possibilities f or future research . As we continue t o unravel t he complexities o f life sciences , molecules like thi s will play an increasingly central role i n advancing our capabilities t o treat disease effectively .

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